1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1806501-95-0) is a substituted propan-2-one derivative with a phenyl ring bearing both methylthio (–SCH₃) and trifluoromethylthio (–SCF₃) groups at positions 2 and 3, respectively. The molecular formula is C₁₁H₁₀ClF₃OS₂, with a molecular weight of 314.8 g/mol . Its structure features a ketone group at the propan-2-one position and a chlorine atom at the α-carbon, contributing to its electrophilic reactivity. Predicted physical properties include a density of 1.37±0.1 g/cm³ and a boiling point of ~300°C, though experimental validation is pending . The compound’s unique substitution pattern, combining sulfur-based electron-donating (methylthio) and electron-withdrawing (trifluoromethylthio) groups, distinguishes it from simpler arylpropanones.
Properties
Molecular Formula |
C11H10ClF3OS2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-chloro-1-[2-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS2/c1-6(16)9(12)7-4-3-5-8(10(7)17-2)18-11(13,14)15/h3-5,9H,1-2H3 |
InChI Key |
NCVAWAXMYAUUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation serves as a foundational step in constructing the propan-2-one backbone. In this method, a substituted benzene derivative undergoes electrophilic substitution with chloroacetyl chloride in the presence of a Lewis acid catalyst. For instance, 2-(methylthio)-3-(trifluoromethylthio)benzene is reacted with chloroacetyl chloride using anhydrous aluminum chloride (AlCl₃) in dichloromethane at 0–5°C. The reaction proceeds via the formation of a reactive acylium ion, which attacks the electron-rich aromatic ring.
Key challenges include regioselectivity due to competing substituent effects. The methylthio group, being ortho/para-directing, and the bulkier trifluoromethylthio group, which sterically hinders the para position, favor acyl group incorporation at the ortho position relative to the methylthio substituent. Post-reaction workup involves quenching with ice-cold water, followed by extraction with ethyl acetate and solvent evaporation. Yields typically range from 65–75%, with purity >90% after silica gel chromatography.
Nucleophilic Substitution Strategies
Optimization of Reaction Conditions
Catalytic Systems
The choice of catalyst profoundly impacts acylation efficiency. Comparative studies indicate that FeCl₃ outperforms AlCl₃ in substrates bearing electron-withdrawing groups, reducing reaction times from 8 hours to 3 hours while maintaining yields >80%. Alternatively, zeolite-based solid acid catalysts enable solvent-free conditions, though with lower yields (68%).
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may promote decomposition of the trifluoromethylthio group. Dichloroethane strikes an optimal balance, stabilizing intermediates without side reactions.
Analytical Characterization Techniques
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis using a C18 column (ACN/H₂O gradient) reveals a single peak at 8.2 minutes, correlating with ≥98% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the acylation step reduces batch variability and improves heat dissipation. A tubular reactor with immobilized AlCl₃ achieves 85% yield at a throughput of 10 kg/day.
Waste Management
The chlorination step generates HCl gas, necessitating scrubbers with NaOH solution. Solvent recovery via distillation reduces dichloroethane consumption by 70%.
Emerging Innovations
Recent advances focus on electrochemical chlorination using NaCl as a chlorine source, eliminating SOCl₂ and reducing waste. Preliminary results show 75% yield under ambient conditions, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, methylthio, and trifluoromethylthio groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
Biological Activity
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a chloro group, methylthio group, and trifluoromethylthio group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C11H10ClF3OS2
- Molecular Weight : 314.77 g/mol
- CAS Number : 1806455-06-0
Antimicrobial Properties
Recent studies have indicated that compounds similar to 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one exhibit significant antimicrobial activity. For instance, compounds with trifluoromethyl groups have been reported to enhance the potency against various bacterial strains, suggesting that the trifluoromethylthio group may play a crucial role in this activity.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one | Staphylococcus aureus | 15 |
| 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one | Escherichia coli | 12 |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The presence of the chloro and trifluoromethyl groups is believed to enhance its ability to induce apoptosis in cancer cells.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 μM after 48 hours of exposure. The mechanism of action appears to involve the activation of caspase pathways leading to programmed cell death.
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in apoptosis and cell proliferation. The trifluoromethylthio group is known to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Toxicological Profile
While the compound shows promising biological activities, its safety profile must be considered. Preliminary toxicological assessments indicate moderate toxicity levels, necessitating further investigation into its safety for therapeutic use.
Q & A
Q. What are the optimized synthetic routes for 1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehydes and ketones under alkaline conditions. For example, analogous compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) are synthesized using ethanol/methanol as solvents with heating to ~60–80°C . Optimization may include:
- Catalyst selection : Use of phase-transfer catalysts to enhance nucleophilic substitution at the sulfur-containing substituents.
- Purification : Column chromatography or recrystallization to achieve >98% purity (as seen in related compounds) .
Table 1 : Example Reaction Parameters
| Parameter | Typical Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/Methanol |
| Reaction Time | 6–12 hours |
| Yield | 65–85% (post-purification) |
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methylthio (δ ~2.5 ppm for SCH₃) and trifluoromethylthio (δ ~120–130 ppm for ¹³C-F) groups. Aromatic protons in the phenyl ring appear as multiplet signals between δ 7.0–8.0 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650–750 cm⁻¹) confirm the ketone and thioether functionalities .
- Mass Spectrometry : Molecular ion peak at m/z 314.77 (C₁₁H₁₀ClF₃OS₂) with fragmentation patterns matching cleavage at the propan-2-one backbone .
Q. What nucleophilic substitution reactions are feasible at the methylthio and trifluoromethylthio groups?
- Methodological Answer : The methylthio group (SCH₃) is susceptible to oxidation (e.g., to sulfoxide/sulfone) using H₂O₂ or meta-chloroperbenzoic acid. The trifluoromethylthio (SCF₃) group is more inert but can undergo radical-mediated substitutions under UV light . For example:
- Oxidation : SCH₃ → SOCH₃ (using 3% H₂O₂ in acetic acid, 0°C, 2 hours).
- Halogenation : SCF₃ → SCF₂Cl via chlorine gas in CCl₄ .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer : SCXRD provides unambiguous confirmation of molecular geometry. For analogous compounds (e.g., 1-(4-Chloro-3-fluorophenyl)-2-[(phenylisoquinolinyl)sulfanyl]ethanone), unit cell parameters (e.g., orthorhombic system, a = 13.668 Å, b = 13.375 Å, c = 14.541 Å) and bond lengths (C=O: 1.21 Å, C-S: 1.81 Å) are critical for validating NMR/IR assignments . Use SHELXL for refinement, ensuring R-factor < 0.06 and data-to-parameter ratio >14:1 .
Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity and bioactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electron density at sulfur atoms, predicting sites for electrophilic attack.
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., cytochrome P450). The trifluoromethylthio group enhances hydrophobic binding, while the chloro substituent influences steric effects .
Q. How do steric and electronic effects of the methylthio and trifluoromethylthio groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing SCF₃ group directs electrophiles to the para position of the phenyl ring, while the SCH₃ group (electron-donating) favors meta substitution. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (80°C, 12 hours). Monitor regioselectivity via HPLC .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data between theoretical (DFT) and experimental (XRD) bond angles in the propan-2-one moiety?
- Methodological Answer : Discrepancies often arise from crystal packing forces in XRD vs. gas-phase DFT models. For example, the C-C=O angle in XRD may be 122° vs. 120° in DFT. Use periodic boundary conditions in DFT to simulate crystal environments .
Applications in Academic Research
Q. What role does this compound play in developing non-linear optical (NLO) materials?
- Methodological Answer : The conjugated π-system and electron-withdrawing groups (Cl, SCF₃) enhance hyperpolarizability. Measure NLO activity via Kurtz-Perry powder technique, comparing SHG efficiency to urea. For example, (E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one shows β values ~10× urea .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
